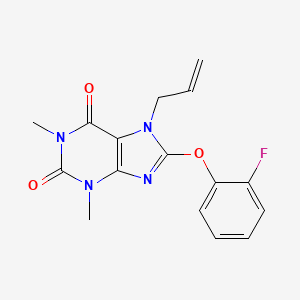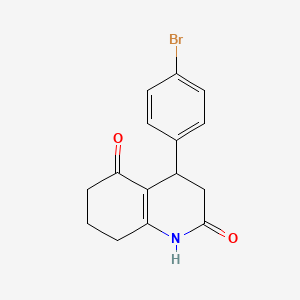![molecular formula C19H20N4O2S B4414792 2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B4414792.png)
2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline
Overview
Description
2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MPQ and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of MPQ is not fully understood. However, it has been suggested that MPQ exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell growth, viral replication, and inflammation. MPQ has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been found to inhibit the replication of herpes simplex virus by targeting the viral DNA polymerase. Additionally, MPQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
MPQ has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. MPQ has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, MPQ has been shown to reduce the production of reactive oxygen species, which are involved in various diseases. MPQ has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MPQ is its broad spectrum of therapeutic applications. It has been found to have potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, MPQ has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of MPQ is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on MPQ. One direction is to further investigate the mechanism of action of MPQ. Understanding the exact mechanism of action can help in the development of more effective therapeutic strategies. Another direction is to develop more efficient synthesis methods for MPQ. Improving the synthesis methods can lead to higher yields and better purity of MPQ. Additionally, future research can focus on developing more water-soluble derivatives of MPQ, which can improve its in vivo administration. Overall, the potential therapeutic applications of MPQ make it a promising candidate for further research and development.
Scientific Research Applications
MPQ has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. MPQ has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, MPQ has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-26(24,25)23-13-11-22(12-14-23)19-18(15-7-3-2-4-8-15)20-16-9-5-6-10-17(16)21-19/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUGELRCSTMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B4414729.png)

![N-(3,4-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414741.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B4414749.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414756.png)
![3-amino-N-(2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4414759.png)
![methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4414772.png)
![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)

![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414789.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4414797.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414798.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414802.png)
